molecular formula C23H18ClN3O2 B2646118 N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 932320-90-6

N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2646118
CAS RN: 932320-90-6
M. Wt: 403.87
InChI Key: DCKOEABOVBRBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as CMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

Design and Synthesis of Quinazolinyl Acetamides
Research has been conducted on a variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides for their potential analgesic and anti-inflammatory activities. Among these, some compounds demonstrated significant analgesic and anti-inflammatory effects, with reduced ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Analgesic and Anti-Inflammatory Activities of Quinazolinone Derivatives
Similar studies have been conducted on 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yl)acetamides, revealing that some derivatives showed significant analgesic and anti-inflammatory activities comparable to standard drugs like pentazocine and aspirin (Gopa et al., 2001).

Antitumor Activities

In Vitro Antitumor Activity of Quinazoline Derivatives
Studies have also been done on thiophene analogues of quinazoline derivatives for their potential antitumor activities. Some compounds demonstrated significant inhibition of tumor cell growth in culture, indicating a promising direction for cancer treatment research (Forsch et al., 2002).

Design, Synthesis, and Analgesic Activity of Quinazoline Derivatives
A range of quinazoline derivatives have been synthesized and evaluated for their analgesic activity. Some of these compounds exhibited significant activity, suggesting their potential in pain management (HelmySakr, 2016).

Antimicrobial Activities

Synthesis and Characterization of Quinazolines as Potential Antimicrobial Agents
Research into the antimicrobial potential of quinazoline compounds has shown promising results. Newly synthesized compounds demonstrated significant antibacterial and antifungal activities against a range of pathogens (Desai et al., 2007).

Antibacterial Activity of Quinoline Derivatives
Another study focused on the preparation and antibacterial activity of new quinoline derivatives, revealing that some compounds were effective growth inhibitors of certain bacterial and fungal strains (Le et al., 2018).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-18(24)11-7-12-19(15)25-21(28)14-27-20-13-6-5-10-17(20)22(26-23(27)29)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKOEABOVBRBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide

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